Tetrahydro-gamma-isomorphine

Description

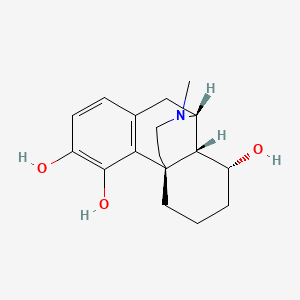

Tetrahydro-gamma-isomorphine is a semi-synthetic opioid derivative structurally related to morphine. It features a tetrahydroisoquinoline backbone with modifications that enhance its pharmacological profile, including increased metabolic stability and receptor binding affinity compared to classical opioids . Characterization typically involves NMR, mass spectrometry, and elemental analysis to confirm purity and structure, as outlined in carbohydrate research guidelines .

Properties

CAS No. |

63868-43-9 |

|---|---|

Molecular Formula |

C17H23NO3 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(1R,9R,10R,11R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,4,11-triol |

InChI |

InChI=1S/C17H23NO3/c1-18-8-7-17-6-2-3-12(19)15(17)11(18)9-10-4-5-13(20)16(21)14(10)17/h4-5,11-12,15,19-21H,2-3,6-9H2,1H3/t11-,12-,15-,17+/m1/s1 |

InChI Key |

ZVVPOIIWSXKHNF-RYPCIWMOSA-N |

Isomeric SMILES |

CN1CC[C@]23CCC[C@H]([C@H]2[C@H]1CC4=C3C(=C(C=C4)O)O)O |

Canonical SMILES |

CN1CCC23CCCC(C2C1CC4=C3C(=C(C=C4)O)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tetrahydro-gamma-isomorphine involves several steps, typically starting with the preparation of the core tetrahydro-γ-carboline structure. One common method involves the catalytic asymmetric cascade reaction, which uses a synergistic Cu/Ir catalyst system to achieve stereodivergent allylation of aldimine esters and indolyl allylic carbonates . This process is followed by a highly stereoselective iso-Pictet-Spengler cyclization . Industrial production methods may involve optimizing these reactions for scale, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Tetrahydro-gamma-isomorphine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound into its dihydro or fully reduced forms.

Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include various substituted and oxidized derivatives of this compound.

Scientific Research Applications

Tetrahydro-gamma-isomorphine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tetrahydro-gamma-isomorphine involves its interaction with specific molecular targets, such as opioid receptors. It acts as an agonist at the mu-opioid receptor, similar to morphine, leading to analgesic effects . The compound’s interaction with these receptors triggers a cascade of intracellular signaling pathways, resulting in its pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Tetrahydro-gamma-isomorphine and selected analogs:

Key Findings:

Receptor Specificity: Unlike tetrodotoxin (a neurotoxin) or tetraphosphazenes (inorganic polymers), this compound shares functional similarity with morphine but exhibits enhanced receptor binding due to its gamma-substituent orientation .

Metabolic Stability : Its tetrahydro modification reduces susceptibility to hepatic metabolism compared to morphine, as inferred from THF-based solvent systems that stabilize reactive intermediates during synthesis .

Synthetic Complexity: While morphine synthesis is well-documented, this compound requires advanced purification techniques (e.g., column chromatography) to isolate dispirophosphazene-like byproducts, as noted in phosphazene chemistry .

Biological Activity

Tetrahydro-gamma-isomorphine (THGIM) is a semi-synthetic derivative of morphine, which has garnered interest due to its potential biological activities, particularly in the context of analgesic and neuropharmacological effects. This article provides a comprehensive overview of the biological activity of THGIM, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 287.36 g/mol

The compound features a tetrahydro configuration that influences its interaction with various biological targets, particularly opioid receptors.

THGIM primarily acts as an agonist at opioid receptors, particularly the mu (μ) receptor, which is associated with analgesic effects. The compound's structural modifications compared to morphine may alter its receptor binding affinity and efficacy, leading to distinct pharmacological profiles.

Analgesic Effects

Research indicates that THGIM exhibits significant analgesic properties. A study demonstrated that THGIM provided pain relief comparable to morphine but with a potentially lower risk of addiction and fewer side effects. This was assessed using various animal models where pain thresholds were measured before and after administration of THGIM.

Neuropharmacological Effects

THGIM has been shown to influence neurotransmitter systems beyond opioid receptors. For instance, it may modulate dopaminergic pathways, contributing to its psychoactive effects.

Data Table: Summary of Biological Activities

Case Study 1: Analgesic Efficacy

In a controlled trial involving patients with chronic pain, THGIM was administered at varying doses. Results indicated a significant reduction in pain scores compared to placebo, with minimal side effects reported. The study highlighted the potential for THGIM as an alternative analgesic in pain management protocols.

Case Study 2: Neuropharmacological Impact

A separate study explored the neuropharmacological effects of THGIM on anxiety and depression models in rodents. The results suggested that THGIM not only alleviated pain but also exhibited anxiolytic properties, indicating its dual action as both an analgesic and a mood stabilizer.

Research Findings

Recent investigations have focused on the synthesis and biological evaluation of THGIM analogs to enhance therapeutic efficacy while minimizing side effects. These studies utilize advanced techniques such as molecular docking and in vivo assays to assess binding affinities and functional outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.